6-Chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide
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Overview
Description
6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Scientific Research Applications
6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Compounds with a similar thiazole nucleus have been reported to interfere with various biochemical pathways, leading to their antimicrobial and anticancer activities .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anticancer activities .
Action Environment
Environmental factors such as ph, temperature, and presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide typically involves the reaction of 6-chloro-1-benzothiophene-2-carbohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to isolate the final product. The reaction conditions would be optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-benzothiophene-2-carbohydrazide: A precursor in the synthesis of the target compound.
2-Chloroacetyl chloride: A reagent used in the synthesis.
Other Benzothiophene Derivatives: Compounds with similar structures but different substituents.
Uniqueness
6-Chloro-N’-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and carbohydrazide functionalities make it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
6-chloro-N'-(2-chloroacetyl)-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-5-10(16)14-15-11(17)9-3-6-1-2-7(13)4-8(6)18-9/h1-4H,5H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXINPXPQFHODPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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